molecular formula CH3FO2 B14287601 Methyldioxy, fluoro- CAS No. 119437-63-7

Methyldioxy, fluoro-

Cat. No.: B14287601
CAS No.: 119437-63-7
M. Wt: 66.032 g/mol
InChI Key: KVPQKZULEXOIOK-UHFFFAOYSA-N
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Description

Methyldioxy, fluoro- (CID 57487844) is a chemical compound with the molecular formula CH3FO2, intended for research and development purposes . The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, primarily aimed at improving metabolic stability and altering the physicochemical properties of lead compounds . The "Methyldioxy, fluoro-" group is of significant research interest as a potential bioisostere for the common methylenedioxy (benzodioxole) group found in many pharmacologically active molecules. Replacing the methylenedioxy group with a difluoromethylene dioxy analogue is a documented strategy to block metabolic degradation pathways . This substitution can prevent the formation of toxic metabolites by making the compound resistant to cytochrome P450-mediated opening of the methylenedioxy bridge, a process that can generate reactive intermediates . Research into compounds like ODMA, TDMA, and SeDMA, which also feature bioisosteric replacements of the methylenedioxy group, demonstrates the value of this approach in developing analogs with improved off-target profiles and alternative hepatic metabolism . Consequently, Methyldioxy, fluoro- serves as a valuable building block in the design of novel chemical entities for neuroscience and pharmacology research, particularly in the development of receptor probes and compounds with potentially enhanced metabolic stability . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

119437-63-7

Molecular Formula

CH3FO2

Molecular Weight

66.032 g/mol

IUPAC Name

fluoro(hydroperoxy)methane

InChI

InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2

InChI Key

KVPQKZULEXOIOK-UHFFFAOYSA-N

Canonical SMILES

C(OO)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Fluoro-3,4-Methylenedioxy Analogues

Nitroalkane Condensation and Cyclization

A foundational approach involves the condensation of nitroalkanes with fluorinated benzodioxole precursors. In a seminal study, 2,2-difluoro-1,3-benzodioxole derivatives were synthesized via nitroalkane-mediated cyclization. The general procedure (GP1) entails heating a mixture of 2-fluoro-1,3-benzodioxole intermediates (e.g., compound 6 ) in nitroalkanes (methyl-, ethyl-, or propylnitroalkane) with catalytic amounts of butylamine (BuNH2) and glacial acetic acid (AcOH) at reflux temperatures (115–150°C). For instance, 2,2-difluoro-5-[(E)-2-nitroethenyl]-1,3-benzodioxole (7a ) was obtained in 48% yield after 2.5 hours at 115°C in methyl nitroalkane. This step establishes the nitrovinyl group, critical for subsequent reduction to amine functionalities.

Reduction of Nitro Intermediates to Amines

The reduction of nitro groups to primary amines is achieved using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). In GP2, LiAlH4 is treated with concentrated sulfuric acid (H2SO4) to generate a reactive hydride species, followed by dropwise addition of the nitro compound (7a–c ). After quenching with isopropanol (i-PrOH) and aqueous NaOH, the free base amines are isolated. For example, 2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine hydrochloride (3·HCl ) was obtained in 85% yield after acidification with HCl gas. This method highlights the necessity of stringent anhydrous conditions to prevent side reactions.

Alkylation and Protection/Deprotection Strategies

Secondary and tertiary amines are synthesized via alkylation of primary amines. In GP3, Boc-protected amines (e.g., 8a ) undergo methylation or ethylation using sodium hydride (NaH) and alkyl iodides (MeI, EtI) in dimethylformamide (DMF)/THF. For instance, treating 8a with methyl iodide (2 × 0.27 mL, 8.66 mmol) yielded 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine hydrochloride (4b·HCl ) in 81% yield after Boc deprotection with HCl. This stepwise protection-deprotection strategy ensures regioselective alkylation while minimizing overalkylation.

Acid-Catalyzed Condensation Methods

Sulfuric Acid-Mediated Glyoxylic Acid Condensation

An alternative route, adapted from mandelic acid synthesis, employs concentrated sulfuric acid (≥96%) as both catalyst and solvent. In this method, 1,2-methylenedioxybenzene reacts with glyoxylic acid (40% aqueous solution) in the presence of acetic anhydride as a diluent. For example, at 0°C, a mixture of 1,2-methylenedioxybenzene (50.0 g, 0.409 mol) and glyoxylic acid (83.4 g, 0.45 mol) in acetic anhydride (16.52 mL) yielded 3,4-methylenedioxy-mandelic acid after 5 hours. While this method targets non-fluorinated compounds, substituting fluorinated precursors could enable analogous fluoro-methylenedioxy syntheses.

Role of Acetic Anhydride in Reaction Kinetics

The addition of acetic anhydride addresses viscosity challenges inherent to concentrated sulfuric acid systems. By maintaining reaction homogeneity, acetic anhydride enhances mixing and heat transfer, improving yields (e.g., 81% in 4b·HCl ) and reducing side product formation. Optimal diluent volumes range from 50–400 mL per kilogram of starting material, balancing reaction efficiency and solvent economy.

Crystallization and Purification Techniques

Solvent Selection for Crystallization

Post-reaction workup often involves solvent extraction and crystallization. For hydrochloride salts, anhydrous diethyl ether (Et2O) with 1% isopropanol (i-PrOH) is preferred to induce precipitation. In the case of 3·HCl , washing with cold ether followed by vacuum drying (40°C) afforded colorless crystals suitable for X-ray diffraction. Ethyl acetate (EtOAc) and 2-butanone are alternatively used for non-ionic compounds, as demonstrated in the isolation of mandelic acid derivatives.

Structural Validation via X-ray Crystallography

Crystal structure analysis confirms the regio- and stereochemistry of fluoro-methylenedioxy compounds. For 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, X-ray diffraction (Cu-Kα radiation) revealed a planar benzodioxole ring with fluorine atoms occupying equatorial positions. Key metrics include bond lengths (C–F: 1.35 Å) and torsion angles (C–O–C: 112.5°), consistent with electronic effects imparted by fluorine.

Comparative Analysis of Synthetic Routes

Table 1. Key Reaction Parameters and Yields
Compound Method Conditions Yield (%) Source
7a GP1 (MeNO2) 115°C, 2.5 h 48
3·HCl GP2 (LiAlH4/H2SO4) THF, 0°C 85
4b·HCl GP3 (MeI/NaH) DMF/THF, 75°C 81
MDMA analogue H2SO4/Ac2O 0°C, 5 h 81

The nitroalkane route (GP1–GP3) offers superior yields for amine derivatives (81–85%) but requires specialized anhydrous handling. In contrast, the sulfuric acid method (GP3 adaptation) provides operational simplicity and scalability, albeit with slightly lower yields (81%).

Chemical Reactions Analysis

Types of Reactions

Methyldioxy, fluoro- compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenedioxy group can lead to the formation of carboxylic acids or aldehydes, while nucleophilic substitution of the fluoro group can yield various substituted aromatic compounds .

Comparison with Similar Compounds

Solubility Trends in Buffered Solutions

highlights significant differences in solubility among fluoro-, methyl-, and chloro-substituted compounds across pH conditions (Table 1):

Compound (Substituent) Solubility (pH 7.4) [×10⁻⁴ mol·L⁻¹] Solubility (pH 2.0) [×10⁻³ mol·L⁻¹]
III (Chloro-) 0.67 0.68
I (Methyl-) 1.12 1.98
II (Fluoro-) 3.19 1.45
  • At pH 7.4 : Fluoro- derivatives exhibit higher solubility than methyl- and chloro- analogs, likely due to fluorine's electronegativity enhancing polar interactions.
  • At pH 2.0 : Methyl-substituted compounds dominate, as protonation may reduce steric hindrance and improve solvation .

Organic Solvent Compatibility

In 1-octanol, all compounds show improved solubility compared to aqueous buffers, with the order: 1-octanol > pH 2.0 buffer > pH 7.4 buffer. This trend underscores the lipophilic nature of these hybrids, critical for membrane permeability in drug design .

Lipophilicity and ADMET Properties

Experimental vs. Calculated log P Values

and provide insights into lipophilicity:

  • Fluoro-substituted compounds (e.g., Gefitinib analogs) exhibit log P values (~4.34–4.54) comparable to methyl derivatives, suggesting balanced lipophilicity for optimal bioavailability .
  • Halogenated analogs follow the lipophilicity order: fluoro- < chloro- < bromo- < iodo- , as demonstrated by reverse-phase HPLC studies (Table 2) .
Substituent log k'ₐ (Experimental) Clog P (Calculated)
Fluoro- 1.24 1.30
Chloro- 1.89 1.95
Methyl- 1.50 1.55

ADMET Predictions

Fluoro- and methyl-substituted compounds show similar cytochrome P450 (CYP2D6) inhibition profiles, with low toxicity risks. However, fluorinated analogs may exhibit prolonged metabolic half-lives due to resistance to oxidative degradation .

Enzyme and Receptor Interactions

  • T-type Calcium Channel Inhibition : Fluorinated phenyl derivatives (e.g., in pyrrolidine-based inhibitors) demonstrate >80% inhibition at 10 μM, outperforming methyl- and chloro-substituted analogs in some cases .
  • Benzoate Dioxygenase Specificity : 3-Fluoro- and 3-methylbenzoic acids show higher enzymatic activity (~60% of native substrate) compared to bulkier halogens (e.g., 3-iodo-, inactive) .

Thermodynamic Stability

Dispersion-corrected calculations () reveal that fluoro-substituted cyclohexanes have lower HAX-Eq values than methyl- and chloro-analogs, indicating enhanced conformational stability (Table 3):

Compound HAX-Eq (kcal/mol)
Fluorocyclohexane -2.3
Methylcyclohexane -1.8
Chlorocyclohexane -2.1

Fluorination for Metabolic Resistance

highlights that 4'-fluoro-biphenyl-4-carboxylic acid resists microbial oxidation, unlike its non-fluorinated counterpart. This principle extends to Methyldioxy, fluoro-, where fluorination at metabolically vulnerable sites (e.g., para positions) can prolong half-life .

Q & A

Q. How to ensure data integrity in collaborative Methyldioxy, fluoro- research?

  • Methodological Answer : Implement blockchain-based lab notebooks (e.g., SciNote) for immutable record-keeping. Encrypt raw data and restrict access via role-based permissions. Cross-validate findings using open-source repositories (e.g., Zenodo) with DOI assignments .

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